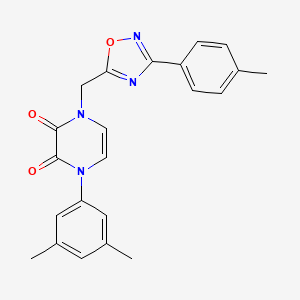
1-(3,5-dimethylphenyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3,5-dimethylphenyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione" is a complex organic molecule that appears to be related to various heterocyclic compounds described in the provided papers. These compounds are characterized by the presence of multiple rings, including pyrazole, pyrazine, and oxadiazole moieties, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of imidazo[1,2-a]pyrazine-3,6-diones involves a four-step process starting from alpha-amino acids and diketopiperazines (DKPs), which includes O-acylation, acyl transfer, intramolecular condensation, and water elimination . Similarly, the synthesis of diorganotin(IV) derivatives containing pyrazole ligands is achieved through the reaction of the ligand with organotin chlorides . These methods could provide insights into the potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction, and the structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of related compounds can be influenced by the presence of different functional groups and the overall molecular architecture. For instance, pyrazole derivatives have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities . Additionally, pyrazole-based compounds can react with amino acids to form stable adducts suitable for chromatographic analysis . These reactions highlight the chemical versatility of pyrazole-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents like trifluoromethyl groups can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity . The physical and chemical properties are essential for understanding the compound's behavior in different environments and its potential applications.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-4-6-17(7-5-14)20-23-19(29-24-20)13-25-8-9-26(22(28)21(25)27)18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSNSZAFTVIXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-(4-ethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B3002350.png)

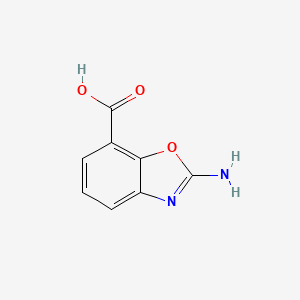
![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/no-structure.png)
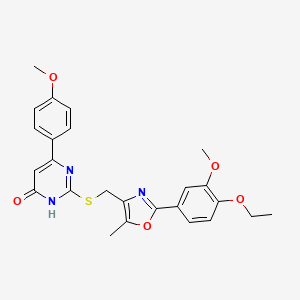
![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)
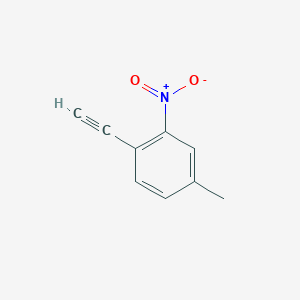
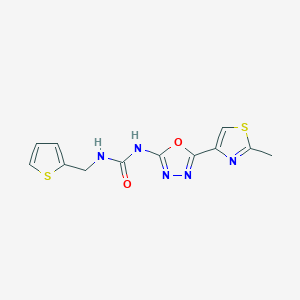
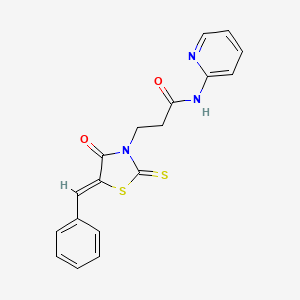
![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)
![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)
